Disperse Red 1 acrylate

Catalog No.
S1504392
CAS No.
13695-46-0
M.F
C19H20N4O4
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disperse Red 1 acrylate

CAS Number

13695-46-0

Product Name

Disperse Red 1 acrylate

IUPAC Name

2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl prop-2-enoate

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C19H20N4O4/c1-3-19(24)27-14-13-22(4-2)17-9-5-15(6-10-17)20-21-16-7-11-18(12-8-16)23(25)26/h3,5-12H,1,4,13-14H2,2H3

InChI Key

MOUZYIAKMYUILJ-UHFFFAOYSA-N

SMILES

CCN(CCOC(=O)C=C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCN(CCOC(=O)C=C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Photonic and Optical Materials

Disperse Red 1 acrylate's light absorption properties make it valuable in the development of photonic and optical materials. It can be used as a gold standard for surface relief gratings (SRGs), which are microscopic patterns on a surface that manipulate light. These gratings find applications in various fields, including lasers, sensors, and optical communication. Source: Sigma-Aldrich:

Disperse Red 1 acrylate, with the chemical formula C19H20N4O4 and a molecular weight of 368.39 g/mol, is an azo dye that exhibits a vibrant red color. This compound is recognized for its utility in various fields, including photonics, optical materials, and textile applications. Its structure features an acrylate group, which enables it to participate in polymerization reactions, enhancing its versatility in material science and engineering .

Typical of acrylates and azo compounds:

  • Esterification: The primary synthesis method involves the esterification of Disperse Red 1 with acrylic acid, often using catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
  • Polymerization: The acrylate group allows for radical polymerization, enabling the formation of polymers that incorporate Disperse Red 1 acrylate as a chromophore. This property is crucial for developing photonic materials .
  • Photoisomerization: Upon exposure to light, Disperse Red 1 acrylate can undergo trans–cis isomerization, affecting its optical properties and solubility characteristics .

The biological activity of Disperse Red 1 acrylate is an area of ongoing research. Preliminary studies indicate that:

  • Cellular Effects: The compound has been shown to interact with biomolecules and can cause observable changes in coloration upon heating or illumination, suggesting potential applications in biosensors and imaging agents .
  • Toxicity: Safety data indicates that Disperse Red 1 acrylate may cause skin irritation upon contact, necessitating careful handling in laboratory settings .

The synthesis of Disperse Red 1 acrylate typically involves the following steps:

  • Esterification Reaction: Combine Disperse Red 1 with acrylic acid in the presence of a catalyst.
  • Reflux Conditions: Heat the mixture under reflux to facilitate the reaction.
  • Purification: Purify the resulting compound through recrystallization or chromatography techniques to ensure high purity and yield .

In industrial settings, continuous flow reactors are often employed to optimize production efficiency and scalability.

Disperse Red 1 acrylate finds applications across several domains:

  • Textile Industry: It is widely used in textile printing due to its vibrant color and stability under various conditions .
  • Photonics: As a chromophore, it plays a significant role in nonlinear optical materials and photorefractive devices .
  • Biomedical Research: The compound is being explored for use in drug delivery systems and photodynamic therapy due to its photo-responsive properties .

Research into the interactions of Disperse Red 1 acrylate focuses on its behavior under various environmental conditions:

  • Light Exposure: Studies have demonstrated that light exposure can induce significant changes in solubility and color properties, which can be harnessed for dynamic applications in materials science .
  • Biomolecular Interactions: The compound's ability to interact with biological molecules suggests potential uses in biosensing technologies .

Disperse Red 1 acrylate shares structural similarities with other azo dyes but is unique due to its acrylate functionality. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
Disperse Red 1Parent compound without acrylate groupLacks polymerization capability
Disperse Orange 3Similar azo structureDifferent substituents affecting color properties
Disperse Red 13Azo dye with structural variationsVariations in substituents lead to different applications

Disperse Red 1 acrylate's unique property of undergoing polymerization sets it apart from its analogs, making it particularly valuable for advanced material development in photonics and coatings .

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Modify: 2024-04-14

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